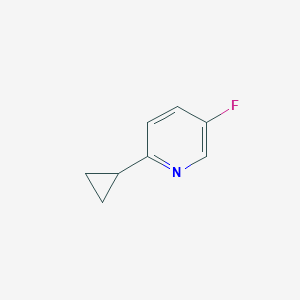

2-Cyclopropyl-5-fluoropyridine

Description

2-Cyclopropyl-5-fluoropyridine is a substituted pyridine derivative characterized by a fluorine atom at the 5-position and a cyclopropyl group at the 2-position of the pyridine ring. Its molecular formula is C₈H₇FN₂, with a molecular weight of 150.15 g/mol (calculated). The compound’s structure combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the cyclopropyl group, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its unique substituent arrangement distinguishes it from other fluoropyridine derivatives, such as 2-chloro-5-fluoropyridine or 5-bromo-2-fluoropyridine, which exhibit differing reactivity and applications .

Properties

IUPAC Name |

2-cyclopropyl-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYWOMUBLSZIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299985 | |

| Record name | Pyridine, 2-cyclopropyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803591-15-2 | |

| Record name | Pyridine, 2-cyclopropyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-cyclopropyl-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-fluoropyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of 2-cyclopropylpyridine using a fluorinating agent such as Selectfluor can yield this compound. The reaction typically requires an inert atmosphere and is conducted at room temperature .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyclopropylpyridine is coupled with a fluorinated aryl halide in the presence of a palladium catalyst. This reaction is carried out under mild conditions and provides a high yield of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced fluorinating agents and catalysts to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Substituted pyridine derivatives.

Oxidation Reactions: Pyridine N-oxides.

Reduction Reactions: Piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2-Cyclopropyl-5-fluoropyridine is primarily investigated for its role as a precursor in the development of pharmacologically active compounds. The incorporation of fluorine is known to enhance metabolic stability and bioavailability, making it a valuable building block in drug design.

1.1. Neuropharmacology

Research has demonstrated that derivatives of this compound can act as selective agonists at serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various central nervous system disorders, including anxiety and depression. For instance, studies have shown that compounds derived from this pyridine exhibit high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors, which is crucial for minimizing side effects associated with broader receptor activation .

1.2. Structure-Activity Relationship (SAR) Studies

The structural modifications of this compound have been systematically studied to optimize its pharmacological properties. For example, the introduction of additional fluorine atoms or alkoxy groups has been shown to improve potency and selectivity towards the 5-HT2C receptor. These modifications enhance lipophilicity, potentially improving brain penetration and therapeutic efficacy .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

2.1. Synthetic Routes

Various synthetic methodologies have been developed to produce this compound and its derivatives. These include:

- Transition Metal-Catalyzed Reactions : Such as [2+1]-cycloaddition reactions involving diazo compounds and vinyl fluorides.

- Functional Group Transformations : Allowing for the introduction of diverse substituents that can modulate biological activity .

2.2. Chemical Properties

The unique molecular structure of this compound imparts distinct chemical properties that are advantageous for synthesis:

- The cyclopropyl group can stabilize reactive intermediates.

- The fluorine atom enhances electrophilicity, facilitating nucleophilic attacks during synthesis .

Case Studies and Research Findings

Several studies illustrate the practical applications of this compound in drug discovery:

| Study | Findings | Application |

|---|---|---|

| Study A | Demonstrated selective agonism at 5-HT2C receptors with minimal side effects | Potential treatment for anxiety disorders |

| Study B | Explored SAR by modifying substituents on the pyridine ring | Development of new CNS-active agents |

| Study C | Evaluated metabolic stability of fluorinated derivatives | Improved pharmacokinetic profiles for drug candidates |

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Cyclopropyl-5-fluoropyridine with structurally analogous fluoropyridine derivatives, focusing on physicochemical properties, reactivity, and applications.

Key Findings:

Substituent Effects: The cyclopropyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., Cl, Me). This reduces its reactivity in nucleophilic aromatic substitution but enhances stability in cross-coupling reactions . Fluorine at the 5-position increases electron deficiency in the pyridine ring, facilitating interactions with biological targets (e.g., enzymes) but reducing solubility compared to non-fluorinated analogs.

Reactivity :

- Unlike 2-chloro-5-fluoropyridine, which undergoes rapid substitution with amines or thiols, this compound is more suited for palladium-catalyzed reactions (e.g., C–H activation) due to the cyclopropyl group’s directing effects .

- Comparative studies show that bromine (in 5-bromo-2-fluoropyridine) enhances oxidative instability, whereas the cyclopropyl group improves thermal stability (>200°C) .

Applications :

- This compound is prioritized in pharmaceutical research for its balanced lipophilicity and metabolic stability, particularly in kinase inhibitor scaffolds.

- In contrast, 2-chloro-5-fluoropyridine is more widely used in agrochemicals due to its cost-effectiveness and ease of functionalization .

Biological Activity

2-Cyclopropyl-5-fluoropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in pharmacology.

Structural Overview

This compound consists of a pyridine ring substituted with a cyclopropyl group at the 2-position and a fluorine atom at the 5-position. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's interaction with various biological targets, thereby making it an interesting candidate for drug development .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorine atom contributes to the compound's stability and binding affinity, enhancing its potential as a therapeutic agent. Research indicates that compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly those related to serotonin receptors .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has shown potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range . This suggests that the compound may interfere with cellular proliferation pathways effectively.

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted to evaluate how modifications to the molecular structure affect biological activity. Notably, substituents at different positions on the pyridine ring have been analyzed for their impact on receptor selectivity and potency. For example, introducing additional fluorine or alkoxy groups has been associated with enhanced selectivity for serotonin receptors, particularly the 5-HT2C subtype .

Table 1: Summary of Biological Activity Data for this compound Derivatives

| Compound | EC50 (nM) | Emax (%) | Selectivity (2B/2C) |

|---|---|---|---|

| This compound | 4.7 | 98 | 2 |

| Methyl-substituted derivative | 8.0 | 96 | 20 |

These findings indicate that specific structural modifications can lead to compounds with superior pharmacological profiles.

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound revealed its effectiveness in inhibiting cell growth in L1210 mouse leukemia cells. The mechanism was linked to the intracellular release of active metabolites that disrupt nucleotide synthesis pathways .

Case Study 2: Neuropharmacological Effects

Another investigation highlighted the compound's role as a selective agonist for serotonin receptors, particularly demonstrating its potential in treating mood disorders through modulation of serotonergic pathways . The selectivity over other receptor subtypes suggests that it may have fewer side effects compared to non-selective agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.